molecular formula C20H20N2O6 B14453025 1,4-Bis(endothalimido)-2-butyne CAS No. 73806-09-4

1,4-Bis(endothalimido)-2-butyne

Cat. No.: B14453025
CAS No.: 73806-09-4
M. Wt: 384.4 g/mol
InChI Key: PHDHWFLOCQBQQA-UHFFFAOYSA-N
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Description

1,4-Bis(endothalimido)-2-butyne is a synthetic organic compound characterized by its unique structure, which includes two endothalimido groups attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(endothalimido)-2-butyne typically involves the reaction of endothalimide derivatives with butyne. One common method is the reaction of 1,4-dibromo-2-butyne with potassium phthalimide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(endothalimido)-2-butyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Bis(endothalimido)-2-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(endothalimido)-2-butyne involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: This compound shares a similar structural motif but with imidazole groups instead of endothalimido groups.

    Bis(pyrazolyl)methane derivatives: These compounds contain pyrazole rings and are used in similar applications, such as materials science and organic synthesis.

    Bis-pyrimidine derivatives: These compounds have pyrimidine rings and are studied for their biological activities and potential therapeutic applications.

Uniqueness

1,4-Bis(endothalimido)-2-butyne is unique due to its specific endothalimido groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

73806-09-4

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)but-2-ynyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C20H20N2O6/c23-17-13-9-3-4-10(27-9)14(13)18(24)21(17)7-1-2-8-22-19(25)15-11-5-6-12(28-11)16(15)20(22)26/h9-16H,3-8H2

InChI Key

PHDHWFLOCQBQQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)CC#CCN4C(=O)C5C6CCC(C5C4=O)O6

Origin of Product

United States

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